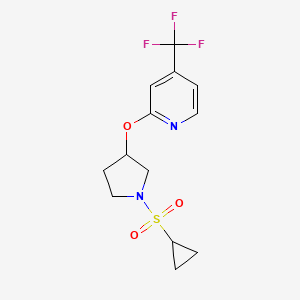
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C13H15F3N2O3S and its molecular weight is 336.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, drawing upon diverse research findings.
Chemical Structure and Properties
The compound's chemical formula is C14H20N2O4S, with a molecular weight of 312.39 g/mol. Its structure features a pyridine ring substituted with a trifluoromethyl group and an ether linkage to a cyclopropylsulfonyl-pyrrolidine moiety. The unique combination of these functional groups contributes to its biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Receptor Tyrosine Kinases (RTKs) : Preliminary studies suggest that the compound may inhibit certain RTKs, which are crucial in cancer progression and other diseases. RTKs are involved in signaling pathways that regulate cell division and survival, making them important targets for cancer therapy .
- Heat Shock Protein 90 (HSP90) Inhibition : Similar compounds have shown the ability to inhibit HSP90, a molecular chaperone that stabilizes several oncogenic proteins. Inhibition of HSP90 can lead to the degradation of these proteins, thereby reducing tumor growth .
Anticancer Potential
Recent studies have indicated that compounds structurally related to this compound exhibit promising anticancer activity. For instance:
- Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that related compounds can induce apoptosis and inhibit proliferation at micromolar concentrations (2-6 μM) .
- Xenograft Models : Animal studies have shown that these compounds can significantly reduce tumor size in xenograft models without causing severe toxicity, indicating their potential as safe therapeutic agents .
Pharmacokinetics
Pharmacokinetic profiles are essential for understanding the therapeutic viability of any compound. While specific data on the pharmacokinetics of this compound is limited, related compounds have demonstrated:
- Oral Bioavailability : Many derivatives exhibit good oral bioavailability, making them suitable for oral administration in clinical settings.
- Metabolic Stability : The presence of trifluoromethyl groups often enhances metabolic stability, which is advantageous for maintaining therapeutic levels in vivo .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of tumor growth in breast cancer xenografts treated with related compounds. |
| Study B | Showed that related pyridine derivatives effectively reduced cell viability in prostate cancer cell lines through apoptosis induction. |
| Study C | Reported on the favorable pharmacokinetic properties of similar compounds, supporting their development as oral therapeutics. |
Eigenschaften
IUPAC Name |
2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O3S/c14-13(15,16)9-3-5-17-12(7-9)21-10-4-6-18(8-10)22(19,20)11-1-2-11/h3,5,7,10-11H,1-2,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAQZPJAZZPMAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














